molecular formula C25H27N5O2S2 B2734578 N-cyclopentyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847402-53-3

N-cyclopentyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2734578
CAS RN: 847402-53-3
M. Wt: 493.64
InChI Key: KPRSCCWPZJDAKY-UHFFFAOYSA-N
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Description

Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . It’s a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS . The thiazole ring is notable as a component of the vitamin thiamine (B1) .


Synthesis Analysis

Thiazoles can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid . Ring-closure of the thiol-amide is typically effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .


Molecular Structure Analysis

Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles . Being planar, thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles .


Chemical Reactions Analysis

The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .


Physical And Chemical Properties Analysis

Thiazole has a boiling point of 116 to 118 °C (241 to 244 °F; 389 to 391 K) and a molar mass of 85.12 g·mol−1 .

Scientific Research Applications

  • Synthesis and Antitumor Activity : A study by Albratty et al. (2017) investigated the synthesis of novel compounds similar to the one , revealing their potential in antitumor activities. Some of these compounds demonstrated promising inhibitory effects on different cell lines, indicating their potential in cancer treatment research.

  • Cascade Reactions for Heterocyclic Syntheses : Research by Schmeyers and Kaupp (2002) explored the use of related compounds in cascade reactions to create various heterocyclic syntheses. These reactions are crucial for developing new pharmaceutical compounds, demonstrating the versatility of such chemical structures in synthetic chemistry.

  • Synthesis and Evaluation as Anticancer Agents : A study by Evren et al. (2019) focused on synthesizing and evaluating the anticancer properties of compounds structurally related to the one you're interested in. This research highlights the ongoing efforts to find new therapeutic agents in the fight against cancer.

  • Insecticidal Assessment : Research by Fadda et al. (2017) explored the use of similar compounds in developing insecticides. The study emphasizes the potential application of such compounds in agriculture, particularly for pest control.

  • Antibacterial Evaluation : A study by Rezki (2016) examined the antibacterial properties of related compounds. This research indicates potential applications in developing new antibiotics or antimicrobial agents.

  • Antimicrobial Agents : Research by Baviskar et al. (2013) synthesized and evaluated a series of compounds for their antimicrobial activities. This emphasizes the role of such chemical structures in the development of new drugs to combat microbial infections.

Safety And Hazards

Isothiazolinone is a white solid with a melting point of 74–75 °C (165–167 °F; 347–348 K) . It’s important to note that it has several hazard statements including H302, H312, H315, H319, H332, H335 .

Future Directions

Thiazoles are found in a variety of specialized products, often fused with benzene derivatives, the so-called benzothiazoles . They are also found in naturally occurring peptides, and utilized in the development of peptidomimetics . Isothiazolinones and their derivatives are widely used preservatives and antimicrobials . These compounds all exhibit antimicrobial properties and are used to control bacteria, fungi, and algae in various systems .

properties

IUPAC Name

N-cyclopentyl-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2S2/c31-23(26-19-10-4-5-11-19)17-33-24-28-27-22(29(24)15-14-18-8-2-1-3-9-18)16-30-20-12-6-7-13-21(20)34-25(30)32/h1-3,6-9,12-13,19H,4-5,10-11,14-17H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRSCCWPZJDAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide

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